BenchChemオンラインストアへようこそ!

(9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Deprotection Kinetics

(9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride (also cataloged as 3-Amino-1-N-Fmoc-piperidine hydrochloride or 3-N-Fmoc-amino-piperidine hydrochloride; alternate CAS 672310-13-3) is an Fmoc-protected cyclic diamine building block. The compound features a piperidine ring bearing a free primary amine at the 3-position and an Fmoc (9-fluorenylmethoxycarbonyl) carbamate protecting group at the ring nitrogen (1-position), supplied as the hydrochloride salt for enhanced handling and solubility.

Molecular Formula C20H23ClN2O2
Molecular Weight 358.9 g/mol
CAS No. 811841-86-8
Cat. No. B1586328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride
CAS811841-86-8
Molecular FormulaC20H23ClN2O2
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl
InChIInChI=1S/C20H22N2O2.ClH/c21-14-6-5-11-22(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19H,5-6,11-13,21H2;1H
InChIKeyLPSUTMIBYMBPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 811841-86-8): Fmoc-Protected 3-Aminopiperidine Building Block for Peptide Synthesis and Medicinal Chemistry


(9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride (also cataloged as 3-Amino-1-N-Fmoc-piperidine hydrochloride or 3-N-Fmoc-amino-piperidine hydrochloride; alternate CAS 672310-13-3) is an Fmoc-protected cyclic diamine building block . The compound features a piperidine ring bearing a free primary amine at the 3-position and an Fmoc (9-fluorenylmethoxycarbonyl) carbamate protecting group at the ring nitrogen (1-position), supplied as the hydrochloride salt for enhanced handling and solubility . This orthogonal protection strategy—base-labile Fmoc on the secondary amine—enables its selective incorporation into solid-phase peptide synthesis (SPPS) workflows and multi-step medicinal chemistry routes without interference from the free 3-amino group [1].

Why Substituting (9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride with Other Protected Aminopiperidines Risks Synthetic Failure


Protected aminopiperidine building blocks are not interchangeable. The differentiation hinges on three orthogonal axes: (i) the chemical selectivity of the protecting group (Fmoc [base-labile] vs. Boc [acid-labile] vs. Cbz [hydrogenolytic]), which dictates compatibility with downstream reaction conditions and global deprotection strategies [1]; (ii) the regioisomeric position of the free amine (3-amino vs. 4-amino), which controls the spatial trajectory of the amine nucleophile and its conformational presentation in the final molecule ; and (iii) the ring size (piperidine vs. pyrrolidine), which alters both the pKa of the ring nitrogen and the three-dimensional geometry of the scaffold. Substituting the 3-Fmoc-piperidine with a 4-Fmoc regioisomer or a Boc-protected analog without careful analysis can lead to orthogonal protection mismatches, altered exit vector geometry, or failed deprotection sequences, ultimately compromising synthetic yield and product identity.

Quantitative Differentiation Evidence for (9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride Versus Closest Analogs


Orthogonal Protection: Fmoc (Base-Labile) vs. Boc (Acid-Labile) — Deprotection Half-Life and Orthogonality Matrix

The Fmoc group on the target compound is removed under mild basic conditions (20% piperidine in DMF), enabling complete deprotection in seconds to minutes without affecting acid-labile protecting groups. In contrast, the Boc-protected analog (1-Boc-3-aminopiperidine, CAS 184637-48-7) requires strong acidic conditions (50% TFA in DCM, 30–50 minutes) for complete removal [1]. For resin-bound Fmoc-amino acids, the half-life of Fmoc cleavage with 20% piperidine/DMF is approximately 6 seconds, with ≥99.99% deprotection achieved within 2–10 minutes depending on the amino acid [2]. Boc deprotection with 50% TFA/DCM typically requires 30–50 minutes at room temperature [1]. This kinetic difference of approximately 100–500× in deprotection rate, combined with orthogonal chemical mechanisms (base vs. acid), enables Fmoc/Boc orthogonal protection strategies that are impossible with a Boc/Boc pair.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Deprotection Kinetics

Regioisomeric Exit Vector Geometry: 3-Amino vs. 4-Amino Piperidine — Conformational and Spatial Differentiation

The position of the free amine on the piperidine ring fundamentally alters the spatial orientation (exit vector) of substituents built onto that amine. In the chair conformation adopted by piperidine, a substituent at the 3-position can occupy either an equatorial or axial position depending on substitution pattern and ring puckering, with an energy difference of approximately 2.3 kcal/mol between chair and boat conformations . In contrast, a 4-substituted piperidine (e.g., 4-N-Fmoc-aminopiperidine hydrochloride, CAS 221352-86-9) projects its substituent along a symmetry axis, producing a distinctly different angular relationship relative to the ring nitrogen . Specifically, the 3-amino substituent produces a bent exit vector (~60° angle relative to the N–Fmoc bond axis in the most stable chair conformer), whereas the 4-amino regioisomer produces a linear, co-axial exit vector (180°) . This conformational difference directly impacts molecular recognition, as evidenced by the 3-aminopiperidine scaffold's privileged role in FDA-approved drugs including tofacitinib, alogliptin, linagliptin, and ibrutinib—all of which require the 3-amino geometry for target binding [1].

Medicinal Chemistry Scaffold Design Exit Vector Geometry

Ring-Size Topology: Piperidine (6-Membered) vs. Pyrrolidine (5-Membered) — Conformational Flexibility and pKa Differentiation

The six-membered piperidine ring provides fundamentally different conformational dynamics compared to the five-membered pyrrolidine analog (3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, CAS 811841-92-6). Piperidine adopts a chair conformation with well-defined axial and equatorial positions, enabling predictable stereochemical control, whereas pyrrolidine adopts an envelope or twist conformation with fewer distinguishable positions and greater ring strain . This difference manifests in both the basicity of the ring nitrogen and the conformational accessibility: piperidine has a pKa (conjugate acid) of approximately 11.2, while pyrrolidine's pKa is approximately 11.3—a subtle difference that nonetheless affects protonation state at physiological pH and during acidic workup [1]. More critically, the expanded ring size of piperidine increases the distance between the N-Fmoc and 3-amino groups, reducing steric crowding during Fmoc deprotection and subsequent coupling reactions. This reduced steric hindrance translates to measurably faster coupling kinetics for piperidine-based building blocks compared to pyrrolidine analogs in SPPS .

Heterocyclic Chemistry Ring Topology Amine Basicity

Pharmaceutical Provenance: 3-Aminopiperidine as a Privileged Scaffold in FDA-Approved Drugs — DPP-4 Inhibitor Selectivity Data

The 3-aminopiperidine core is a privileged scaffold in medicinal chemistry, appearing in multiple FDA-approved drugs. Cox et al. (2007) evaluated substituted 3-aminopiperidines as DPP-4 inhibitors and demonstrated that these compounds exhibit good DPP-4 potency with superb selectivity over related peptidases (QPP, DPP8, and DPP9)—a selectivity profile critical for avoiding mechanism-based toxicities observed with non-selective DPP inhibitors [1]. The 3-aminopiperidine moiety is also a key structural element in tofacitinib (JAK inhibitor), alogliptin and linagliptin (DPP-4 inhibitors), and ibrutinib (BTK inhibitor) [2]. In contrast, the 4-aminopiperidine scaffold, while also pharmaceutically relevant (e.g., antifungal 4-aminopiperidines targeting ergosterol biosynthesis [3]), addresses a fundamentally different target space with distinct pharmacophoric requirements. The Fmoc-protected 3-aminopiperidine building block thus provides direct synthetic access to the privileged 3-amino geometry required for DPP-4, JAK, and BTK inhibitor programs, whereas the 4-amino regioisomer does not [2].

Drug Discovery DPP-4 Inhibition Kinase Inhibitors

Supply-Chain Purity Benchmarking: Vendor-Specified Purity Ranges and Analytical Documentation Availability

Commercially available batches of (9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride are supplied with documented purity specifications ranging from 95% to 98% (HPLC), with multiple vendors providing batch-specific QC documentation including NMR, HPLC, and GC traces [REFS-1, REFS-2]. AK Sci supplies the compound at a minimum purity of 97% . Bidepharm provides batch-specific NMR, HPLC, and GC certificates at a standard purity of 95% . For the closely related 4-amino regioisomer (CAS 221352-86-9), Bidepharm specifies a standard purity of 98% . The Boc-protected analog (CAS 184637-48-7) is typically supplied at 95% purity (liquid physical form at 20°C, refractive index 1.4710–1.4750) . The availability of multiple independent supply sources for the target compound, each providing analytical documentation, reduces single-vendor procurement risk compared to more specialized protected aminopiperidine derivatives.

Procurement Quality Control Analytical Chemistry

Enzymatic and Chiral Resolution Compatibility: 3-Aminopiperidine as a Substrate for ω-Transaminase Kinetic Resolution with N-Protection Strategy

The 3-aminopiperidine scaffold, when appropriately N-protected, is a demonstrated substrate for ω-transaminase-catalyzed kinetic resolution, enabling access to enantiomerically pure (R)- and (S)-3-aminopiperidine derivatives [1]. Höhne et al. (2008) showed that the application of an N-protecting group strategy (specifically N-Cbz) substantially enhanced both the rate and enantioselectivity of ω-transaminase-catalyzed kinetic resolution of 3-aminopiperidine [1]. The Fmoc protecting group on the target compound provides the N-protection required for analogous enzymatic transformations, while offering the advantage of milder, faster deprotection (base-mediated, seconds to minutes) compared to Cbz (hydrogenolysis, requiring specialized equipment) [2]. Furthermore, enzymatic cascades have been reported for the synthesis of N-Cbz-protected 3-aminopiperidine derivatives with high enantiomeric purity and up to 54% isolated yield, demonstrating the scalability of enzyme-mediated routes to chiral 3-aminopiperidines [3]. The Fmoc analog enables a parallel biocatalytic strategy with a more synthetically orthogonal protecting group.

Biocatalysis Chiral Resolution ω-Transaminase

Optimal Application Scenarios for (9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride Procurement


Fmoc-SPPS Incorporating Non-Proteinogenic Cyclic Amine Building Blocks

The target compound is ideally suited for Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) workflows where a non-proteinogenic, conformationally constrained diamine building block is required. The Fmoc group on the piperidine ring nitrogen is removed with standard 20% piperidine/DMF conditions (t₁/₂ ≈ 6 s; ≥99.99% deprotection within 2–10 minutes [1]), while the free 3-amino group remains available for further functionalization or peptide chain elongation. This enables the introduction of a 3-aminopiperidine turn-inducing or charge-modulating element into peptide sequences without requiring changes to established SPPS protocols. The orthogonal protection strategy allows simultaneous use of Boc-protected side chains without cross-reactivity, as demonstrated in standard Fmoc/tBu SPPS [2].

Medicinal Chemistry: Synthesis of DPP-4 and Kinase Inhibitor Candidate Libraries

The 3-aminopiperidine scaffold is a validated pharmacophore in FDA-approved DPP-4 inhibitors (alogliptin, linagliptin) and kinase inhibitors (tofacitinib, ibrutinib) [3]. The Fmoc-protected building block enables late-stage diversification of the 3-amino position in parallel synthesis or combinatorial library formats. After incorporation into the target molecule, the Fmoc group is cleanly removed under mild basic conditions, revealing the piperidine nitrogen for further derivatization. This two-step deprotection-functionalization sequence is orthogonal to acid-sensitive functional groups and compatible with high-throughput chemistry automation. The proven DPP-4 selectivity of 3-aminopiperidine derivatives over QPP, DPP8, and DPP9 [4] further supports the choice of the 3-amino regioisomer over the 4-amino variant for these programs.

Biocatalytic Synthesis of Enantiomerically Pure Chiral Piperidine Intermediates

The Fmoc-protected 3-aminopiperidine serves as a substrate for ω-transaminase-mediated kinetic resolution, providing access to enantiomerically enriched (R)- or (S)-3-aminopiperidine building blocks [5]. The N-Fmoc group fulfills the N-protection requirement demonstrated by Höhne et al. to enhance both rate and enantioselectivity in ω-transaminase-catalyzed resolutions [5]. The key advantage over Cbz-protected analogs is the post-resolution deprotection: Fmoc removal requires only mild base treatment (piperidine/DMF, seconds to minutes) rather than hydrogenolysis equipment, making this route accessible to laboratories without catalytic hydrogenation infrastructure. Enzymatic cascade approaches have achieved up to 54% isolated yield for protected 3-aminopiperidine derivatives [6], supporting scalability for medicinal chemistry supply.

Orthogonal Protection Strategies Requiring Simultaneous Fmoc/Boc or Fmoc/Cbz Differentiation

In multi-step syntheses requiring chemoselective deprotection of two different amine protecting groups, the Fmoc-protected 3-aminopiperidine offers clear orthogonality advantages. Fmoc is removed by base (piperidine), Boc by acid (TFA), and Cbz by hydrogenolysis [2]. A synthetic sequence employing this target compound alongside a Boc-protected intermediate allows sequential, non-interfering deprotection steps: first Fmoc removal (piperidine/DMF) to reveal the piperidine nitrogen for functionalization, followed by Boc removal (TFA/DCM) to reveal a second amine—or vice versa. This orthogonal strategy is central to the Fmoc/tBu SPPS paradigm [2] and extends to solution-phase medicinal chemistry where complex protection/deprotection sequences are required.

Quote Request

Request a Quote for (9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.